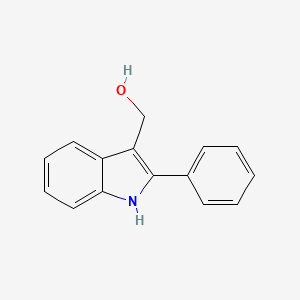
(2-Phenyl-1H-indol-3-YL)methanol
Übersicht
Beschreibung
(2-Phenyl-1H-indol-3-YL)methanol is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Annulated Bis-Indoles
A method has been developed for synthesizing annulated bis-indoles from (1H-indol-3-yl)(aryl)methanols and 2-(arylethynyl)-1H-indoles. This process, catalyzed by a Ph3PAuOTf/Brønsted acid binary system, offers high efficiency, broad substrate scope, and operational simplicity. It also demonstrates potential for synthesizing pyrrole-annulated indoles using 2-(phenylethynyl)-1H-indoles and phenyl(1H-pyrrol-2-yl)methanols. Additionally, a ternary catalyst system involving PdCl2/Brønsted acid/Ph3PAuOTf has been used for synthesizing annulated bis-indoles starting from 2-(phenylbuta-1,3-diyn-1-yl)aniline and (1H-indol-3-yl)(aryl)methanol (Inamdar, Gonnade, & Patil, 2017).
Inhibition of NorA Efflux Pump in Staphylococcus aureus
Synthesis of 2-aryl-1H-indoles, including (2-phenyl-1H-indol-3-yl)-methanol, has been studied for their inhibition effects on the NorA efflux pump in Staphylococcus aureus. These studies identified (2-phenyl-1H-indol-5-yl)-methanol as a promising new antibacterial lead compound against S. aureus (Ambrus et al., 2008).
Synthesis of 2-(1H-Indol-3-yl)-N'-[Substituted] Acetohydrazides
Research focused on transforming 2-(1H-Indol-3-yl)acetic acid into ethyl 2-(1H-Indol-3-yl)acetate and subsequently into 2-(1H-Indol-3-yl)acetohydrazide. This compound was used in reactions to generate various substituted acetohydrazides. These derivatives showed antibacterial activities close to standard Ciprofloxacin and demonstrated moderate to weak anti-enzymatic potential against various enzymes, indicating potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Synthesis of 2-(1H-Indol-3-yl)-3-Phenylquinazolin-4(3H)-Ones
A study reported a p-TSA catalyzed synthesis of 2-(1H-indol-3-yl)-3-phenylquinazolin-4(3H)-ones in methanol at reflux condition. This process offers several advantages like high yield, shorter reaction time, and no need for chromatographic purification (Tamilselvi, Ramesh, & Lalitha, 2021).
Synthesis
of 9H-Pyrrolo[1,2-a]indol-9-one DerivativesA method for preparing 9H-pyrrolo[1,2-a]indol-9-ones has been developed using active manganese dioxide to promote intramolecular cyclization of [2-(1H-pyrrol-1-yl)phenyl]methanols. This efficient process yields the title compounds under mild conditions without needing to isolate intermediate aldehydes (Aiello, Garofalo, & Grande, 2010).
Synthesis of Novel Indole Based 1,3,4-Oxadiazoles
Research involved synthesizing a novel series of indole-based oxadiazoles starting from (1H-indol-3-yl)-methanol. The compounds underwent evaluation for antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Aza-Piancatelli Rearrangement/Michael Reaction
A study described In(OTf)3-catalyzed aza-Piancatelli rearrangement with Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This method offers advantages like good yields, high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).
Instrumental Analysis and Molecular Docking Study
An instrumental analysis and molecular docking study were conducted on synthesized indole derivatives, including 2-phenyl-1H-indole-3-carbaldehyde, derived from (2-phenyl-1H-indol-3-yl)methanol. The study provides insights into the potential applications of these compounds in various fields (Singh & Malik, 2016).
Zukünftige Richtungen
: Zhang, G. N., Zhao, J., Li, Q., Wang, M., Zhu, M., Wang, J., Cen, S., & Wang, Y. (2021). Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. Eur J Med Chem, 223, 113622. Full text : Synthesis, Pharmacological Evaluation and Molecular Docking Studies of Novel 1,2,3-Triazole Derivatives as Potential Anticancer Agents. Pharmaceutical Chemistry Journal, 55(7), 590–597. Full text : Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)acetic acid. Acta Crystallographica Section E, 71(2), o171–o172. Full text : Crystal structure and Hirshfeld analysis of 2-[bis(1-methyl-1H-benzimidazol-2-yl)methylene]benzenesulfonamide. *Act
Eigenschaften
IUPAC Name |
(2-phenyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-9,16-17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOMARKUBVSTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


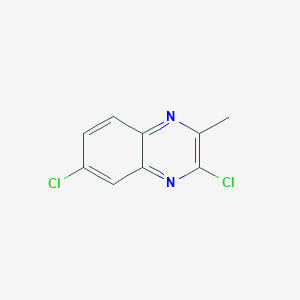
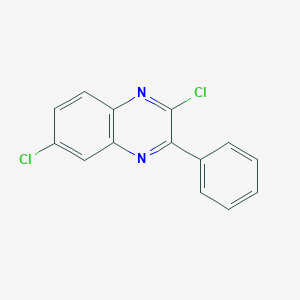
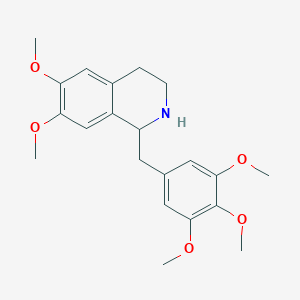
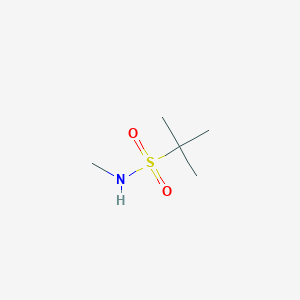

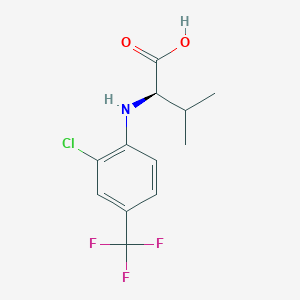

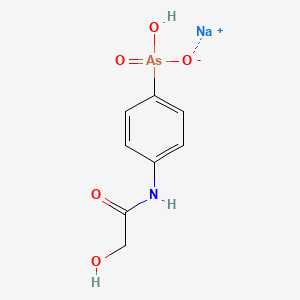
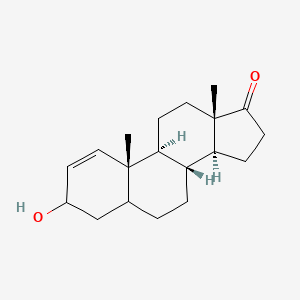
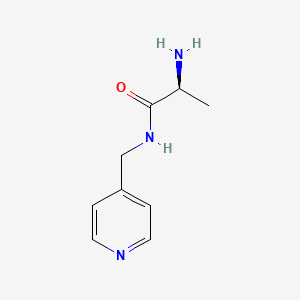
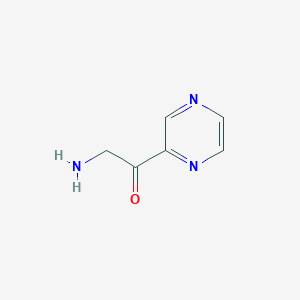
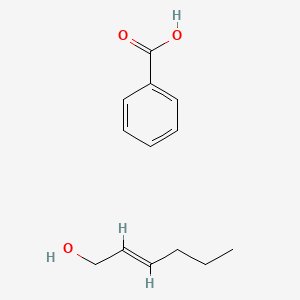
![Benzo[d][1,2,3]thiadiazol-5-ol](/img/structure/B3283510.png)
![10,12-Dichloro-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B3283523.png)
